molecular formula C20H19N3O2 B2595687 N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040662-19-8

N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2595687
CAS No.: 1040662-19-8
M. Wt: 333.391
InChI Key: XFUOCUAOXPAYNC-UHFFFAOYSA-N
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Description

N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with a complex structure that includes a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
  • N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of two benzyl groups, which can significantly influence its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different reactivity and applications.

Properties

IUPAC Name

N,N-dibenzyl-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-22-19(24)13-12-18(21-22)20(25)23(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUOCUAOXPAYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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